molecular formula C6H3Cl2F B075098 1,3-Dichloro-5-fluorobenzene CAS No. 1435-46-7

1,3-Dichloro-5-fluorobenzene

Cat. No. B075098
CAS RN: 1435-46-7
M. Wt: 164.99 g/mol
InChI Key: BLWGKIXZAUOECS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzenes typically involves various chemical reactions, including halogen exchange, electrophilic aromatic substitution, and direct fluorination techniques. While specific methods for the synthesis of 1,3-dichloro-5-fluorobenzene are not detailed, analogous processes are used in the synthesis of related compounds like 2,4-dichlorofluorobenzene and other fluorobenzene derivatives, which employ techniques such as diazotization and subsequent fluorination steps (Wang Guo-xi, 2004).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives, including 1,3-dichloro-5-fluorobenzene, is characterized by the arrangement and lengths of the carbon-fluorine and carbon-chlorine bonds, as well as the overall geometry of the benzene ring. Studies on similar compounds, such as 1,3,5-trifluorobenzene and other fluorobenzene derivatives, provide insights into the bond lengths and angular geometry influenced by the halogen substituents, reflecting the general structural characteristics expected for 1,3-dichloro-5-fluorobenzene (F. Ramondo et al., 1992).

Chemical Reactions and Properties

Fluorobenzenes participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic aromatic substitution, influenced by the electron-withdrawing effects of the halogen substituents. The presence of fluorine and chlorine atoms on the benzene ring affects its reactivity and the type of reactions it undergoes. For example, the fluorination of aromatic compounds, including halobenzenes, has been extensively studied, demonstrating the reactivity patterns that can be expected for 1,3-dichloro-5-fluorobenzene under different conditions (Hirohide Horio et al., 1996).

Physical Properties Analysis

The physical properties of 1,3-dichloro-5-fluorobenzene, such as melting point, boiling point, and solubility, are influenced by the molecular structure and the presence of halogen atoms. While specific data for 1,3-dichloro-5-fluorobenzene is not provided, studies on related compounds like other fluorobenzenes can give insights into its likely physical characteristics, such as phase at room temperature and solubility behaviors (V. R. Thalladi et al., 1998).

Chemical Properties Analysis

The chemical properties of 1,3-dichloro-5-fluorobenzene, including its acidity, basicity, and reactivity, are predominantly determined by the electron-withdrawing effects of the fluorine and chlorine atoms. These effects influence the compound's interaction with nucleophiles and electrophiles, as well as its participation in various organic reactions. Similar studies on fluorobenzene derivatives highlight these interactions and provide a comparative basis for understanding the chemical behavior of 1,3-dichloro-5-fluorobenzene (Sebastian D. Pike et al., 2017).

Scientific Research Applications

Environmental Science and Pollution Research

  • Scientific Field : Environmental Science and Pollution Research .
  • Application Summary : 1,3-Dichloro-5-fluorobenzene is used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives . These derivatives are important for toxicological studies as they help understand the effects of polychlorinated biphenyls (PCBs), which are environmental pollutants .
  • Methods of Application : The synthesis involves a nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes. This reaction yields good to excellent yields of the desired methoxylated products. Further, Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yields methoxylated derivatives of PCB 11, 12, 25, 35, and 36 .
  • Results or Outcomes : The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

Organic Synthesis

  • Scientific Field : Organic Synthesis .
  • Application Summary : 1,3-Dichloro-5-fluorobenzene is used as a building block in organic synthesis . It can be used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dichloro-5-fluorobenzene is used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
  • Results or Outcomes : The use of 1,3-Dichloro-5-fluorobenzene in the synthesis of fluorinated compounds can lead to a wide range of compounds with potential applications in various fields .

Preparation of 5-Bromo-1,3-Dichloro-2-Fluorobenzene

  • Scientific Field : Chemical Synthesis .
  • Application Summary : 1,3-Dichloro-5-fluorobenzene can be used in the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene . This compound could have potential applications in various fields, although specific applications are not mentioned in the source .
  • Methods of Application : The preparation method involves a tubular diazotization reaction technology to prepare diazonium salt . This method reduces side reactions, including diazonium salt coupling and decomposition, making the diazotization reaction more stable and improving the final yield .
  • Results or Outcomes : The preparation method provides a straightforward way to synthesize 5-bromo-1,3-dichloro-2-fluorobenzene . The method has a series of advantages including continuity in production, safety, short reaction time, and energy saving, making it suitable for future industrial production .

Safety And Hazards

When handling 1,3-Dichloro-5-fluorobenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1,3-dichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWGKIXZAUOECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162442
Record name Benzene, 1,3-dichloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-fluorobenzene

CAS RN

1435-46-7
Record name 1,3-Dichloro-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-46-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-5-fluoro-
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Record name Benzene, 1,3-dichloro-5-fluoro-
Source EPA DSSTox
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Record name 1,3-Dichloro-5-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VE Bondybey, CR Vaughn, TA Miller… - The Journal of …, 1981 - aip.scitation.org
The absorption and laser induced fluorescence of several halogenated benzene radical cations were studied in solid Ne matrices. The spectra of 1,2,4‐trifluorobenzene, 1,3‐dichloro‐5‐…
Number of citations: 8 aip.scitation.org
T Yan, L Zhao, M He, JF Soule… - Advanced Synthesis …, 2014 - Wiley Online Library
The influence of both electron‐withdrawing and electron‐donating substituents such as nitro, nitrile, chloro, bromo and methoxy at C‐3 on fluorobenzenes for their palladium‐catalysed …
Number of citations: 39 onlinelibrary.wiley.com
JP Maier, O Marthaler, M Mohraz, RH Shiley - Chemical Physics, 1980 - Elsevier
The radiative decay of seventeen electronically excited chlorofluorobenzene cations in the gaseous phase has been detected. The reported emission spectra, which have been …
Number of citations: 18 www.sciencedirect.com
S Oda, W Kumano, T Hama, R Kawasumi… - Angewandte …, 2021 - Wiley Online Library
Carbazole‐based DABNA analogues (CzDABNAs) were synthesized from triarylamine by regioselective one‐shot single and double borylation. The reaction proceeded selectively at …
Number of citations: 160 onlinelibrary.wiley.com
JJ Wolff, A Zietsch, T Oeser… - The Journal of Organic …, 1998 - ACS Publications
The title compounds are formed by the nucleophilic aromatic substitution reaction between sym-trichlorotrinitrobenzene and amines. The yields and relative rates of formation depend …
Number of citations: 15 pubs.acs.org
YG Wu, SN Patel, ER Ritter, JW Bozzelli - Thermochimica acta, 1993 - Elsevier
Non-next-nearest neighbor interaction groups which can be used with the Benson group-additivity method for calculation of thermodynamic properties of multi-substituted aromatics …
Number of citations: 18 www.sciencedirect.com
BJ Groombridge - 2015 - qmro.qmul.ac.uk
Since the discovery of catalyst-transfer polymerization in 2004 there has been significant research into expanding the scope from Kumada couplings of poly-thiophenes mediated by …
Number of citations: 2 qmro.qmul.ac.uk
B Buttingsrud, BK Alsberg, PO Åstrand - Journal of Molecular Structure …, 2007 - Elsevier
Descriptors used in quantitative structure–activity/property relationships must encode a variety of physical and chemical properties to build reliable models. We have investigated the …
Number of citations: 9 www.sciencedirect.com
MH Suh - 1997 - search.proquest.com
High resolution Fourier transform spectra have been taken of a number of molecular ions and radicals for emission studies. 1, 2, 3-trifluorobenzene cations and p-xylyl radicals were …
Number of citations: 5 search.proquest.com

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